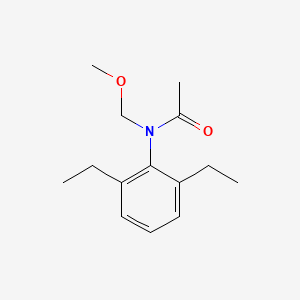

Acetamide, N-(2,6-diethylphenyl)-N-(methoxymethyl)-

Descripción general

Descripción

Acetamide, N-(2,6-diethylphenyl)-N-(methoxymethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Biological Effects and Environmental Impact

Acetamide and its derivatives, including N-(2,6-diethylphenyl)-N-(methoxymethyl)-acetamide, have been subjects of extensive toxicological and environmental research. Kennedy (2001) provided a comprehensive update on the biological effects of acetamide, emphasizing the commercial importance of these chemicals and the significant advancements in understanding their biological consequences on human exposure (Kennedy, 2001). This work highlights the qualitative and quantitative variations in biological responses among different acetamide derivatives, underscoring the complexity of their impact on health and the environment.

Advanced Oxidation Processes for Environmental Degradation

The degradation of acetaminophen, closely related to acetamide derivatives, through advanced oxidation processes (AOPs) has been extensively studied. Qutob et al. (2022) detailed the kinetics, mechanisms, and by-products of acetaminophen degradation, providing valuable insights into the environmental impact of these compounds and potential remediation strategies. The study also emphasized the importance of understanding the biotoxicity of degradation by-products, which can pose significant risks to ecosystems (Qutob et al., 2022).

Molecular Mechanisms and Treatment Strategies

Exploring the molecular mechanisms underlying the toxicity of acetaminophen, a compound related to acetamide derivatives, provides insights into potential treatment strategies for toxicity. Cai et al. (2022) discussed the pathogenesis of acetaminophen-induced liver injury, highlighting the roles of hepatocyte necrosis, sterile inflammation, and hepatocyte regeneration. This review offers a framework for developing novel therapeutic approaches for managing drug-induced liver injuries, which could be applicable to similar acetamide derivatives (Cai et al., 2022).

Environmental Adsorption and Elimination

The environmental persistence and potential for water contamination by compounds like acetaminophen underscore the need for effective removal strategies. Igwegbe et al. (2021) reviewed the progress in adsorption techniques for removing acetaminophen from water, highlighting the high efficiency of certain materials and the importance of understanding adsorption mechanisms for environmental protection. This research is crucial for mitigating the environmental impact of acetamide derivatives and ensuring safe water resources (Igwegbe et al., 2021).

Propiedades

IUPAC Name |

N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-5-12-8-7-9-13(6-2)14(12)15(10-17-4)11(3)16/h7-9H,5-6,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEGPMKRXMKWDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N(COC)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622280 | |

| Record name | N-(2,6-Diethylphenyl)-N-(methoxymethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetamide, N-(2,6-diethylphenyl)-N-(methoxymethyl)- | |

CAS RN |

74886-79-6 | |

| Record name | N-(2,6-Diethylphenyl)-N-(methoxymethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzene, [[(1,1-dimethylethyl)thio]methyl]-](/img/structure/B3056784.png)

![1-Azabicyclo[3.3.1]nonan-2-one](/img/structure/B3056803.png)